molecular formula C22H22ClN5O4 B2730734 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1052605-78-3

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2730734
CAS No.: 1052605-78-3
M. Wt: 455.9
InChI Key: XVWXDFBLYIEEMR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an N-linked 4-isopropylphenyl acetamide moiety. The isopropylphenyl group in the acetamide side chain likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-12(2)13-4-6-14(7-5-13)24-18(29)11-27-20-19(25-26-27)21(30)28(22(20)31)15-8-9-17(32-3)16(23)10-15/h4-10,12,19-20H,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXDFBLYIEEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-isopropylphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₂₃H₂₂ClN₅O₄ C₂₃H₂₀ClFN₅O₃ C₃₆H₂₈N₆O₃S₂
Core Structure Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
Substituents - 5-(3-Chloro-4-methoxyphenyl)
- N-(4-isopropylphenyl)acetamide
- 5-(3-Chloro-4-fluorophenyl)
- N-(2,3-dimethylphenyl)acetamide
- 5-(4-Methoxyphenyl)
- 3,8-Diphenyl
- Triazolothiadiazinone
Molecular Weight 480.91 g/mol 488.90 g/mol 688.80 g/mol
Synthetic Route Not explicitly described in evidence Derived from pyrrolo-triazole precursors via acetamide coupling Synthesized via heterocyclization of hydrazinecarbothioamide intermediates
Key Structural Features - Chloro and methoxy groups enhance electron-withdrawing effects
- Isopropyl group increases lipophilicity
- Fluorine substitution may improve metabolic stability
- Dimethylphenyl enhances steric bulk
- Thiadiazinone ring introduces polarity
- Methoxyphenyl and diphenyl groups aid π-π interactions

Key Findings:

Lipophilicity : The isopropyl group in the acetamide side chain likely increases lipophilicity compared to Analog 1’s dimethylphenyl group, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Diversity : Analog 2’s pyrrolo-thiazolopyrimidine core differs significantly from the target’s pyrrolo-triazole scaffold, illustrating how core modifications alter conformational stability and intermolecular interactions .

Research Implications and Limitations

  • Structural Insights : The target compound’s pyrrolo-triazole core is understudied compared to more common heterocycles like pyrimidines or thiadiazoles, warranting further exploration of its conformational dynamics via crystallography (e.g., using SHELXL ).
  • Pharmacological Gaps: No direct bioactivity data are available for the target compound.
  • Synthetic Challenges : The absence of explicit synthetic details for the target compound necessitates reliance on methods from analogs, such as acetamide coupling (as in Analog 1) or heterocyclization (as in Analog 2) .

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C19H20ClN5O4C_{19}H_{20}ClN_5O_4, with a molecular weight of approximately 427.84 g/mol. This compound belongs to a class of pyrrolo-triazole derivatives which have been investigated for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology. Its mechanism of action primarily involves the inhibition of specific molecular targets associated with cancer cell proliferation and survival.

The compound's biological activity is attributed to its ability to interact with various cellular pathways. It has been shown to bind effectively to the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can lead to increased p53 activity and subsequent apoptosis in cancer cells .

Antitumor Efficacy

In studies involving cancer cell lines such as SJSA-1 (a model for osteosarcoma), the compound demonstrated potent antitumor effects. For instance:

  • IC50 Values : The compound showed an IC50 value as low as 6.4 nM in inhibiting cell growth .
  • Tumor Regression : In vivo studies indicated that oral administration resulted in significant tumor regression rates (up to 100% in certain models) .

Cytotoxic Effects

Further investigations revealed that this compound exhibited selective cytotoxicity against melanoma cells. A related study noted a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells. This was attributed to the compound's ability to induce cell cycle arrest at the S phase and decrease melanin content in treated cells .

Data Tables

Parameter Value
Molecular FormulaC19H20ClN5O4
Molecular Weight427.84 g/mol
Antitumor IC506.4 nM
Tumor Regression RateUp to 100%
Cytotoxicity (VMM917)4.9-fold selective

Case Studies

  • MDM2 Inhibition Study :
    • Researchers explored the binding affinity of the compound to MDM2 and its impact on p53 activation.
    • Results showed that compounds with similar structures could achieve strong p53 activation and apoptosis induction in xenograft models .
  • Melanoma Treatment Investigation :
    • A focused study on a derivative of this compound demonstrated significant cytotoxic effects on melanoma cells while sparing normal cells.
    • The study highlighted the potential for developing this class of compounds as alternative chemotherapeutic agents for melanoma treatment .

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